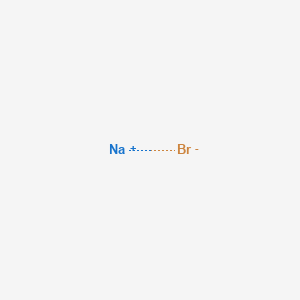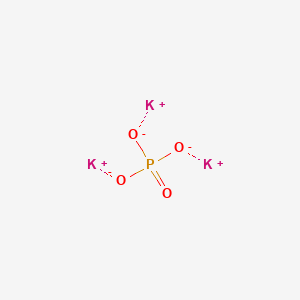
Sodium bromide
Overview
Description
Sodium bromide is an inorganic compound with the chemical formula NaBr. It is a high-melting white, crystalline solid that closely resembles sodium chloride. This compound is widely used as a source of the bromide ion and has numerous applications in various fields .
Mechanism of Action
Target of Action
Sodium bromide, also known as Sedoneural, has been used as a hypnotic, anticonvulsant, and sedative in medicine . Its primary target is the central nervous system, where it acts as a central nervous system depressant . The action of this compound is due to the bromide ion .
Mode of Action
This compound acts as an anticonvulsant and a sedative due to the bromide ion . The bromide ion works by interfering with the actions of the neurotransmitters in the brain, which helps to reduce nerve excitability . This results in a calming effect, reducing seizures and aiding in sleep .
Biochemical Pathways
It is known that the bromide ion can interfere with the transport of chloride ions in the body . This can affect various biochemical pathways, particularly those involving neurotransmitters in the brain .
Pharmacokinetics
In a study conducted on horses, this compound was administered intravenously at a dose of 30 mg/kg of body weight . Blood samples were collected before infusion and at intervals between 0.5 hours and 53 days after infusion . The mean elimination half-life was 126 hours (5.2 days), clearance was 1.4 0.09 mL/kg·h, and volume of distribution (steady state) was 0.255 0.015 L/kg .
Result of Action
The primary result of this compound’s action is a reduction in nerve excitability, leading to a calming effect . This can help to reduce seizures and aid in sleep, making it useful as an anticonvulsant and a sedative .
Action Environment
This compound can have a significant environmental impact. If it enters water systems, it can react with other substances to create products that are harmful to aquatic life . For instance, it can react with chlorine to produce brominated disinfection byproducts, some of which are known carcinogens . Therefore, the environment can significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Sodium bromide is an alkaline compound that reacts with acids to form corresponding salts and water . For example, when it reacts with hydrochloric acid, sodium chloride and hydrogen bromide are formed . It can be oxidized under certain conditions . In organic synthesis, it is often used as an introducer of bromine atoms and participates in many organic reactions such as substitution reactions .
Cellular Effects
It is known that this compound has a certain toxicity, and excessive intake may lead to poisoning . Therefore, the dosage needs to be carefully controlled during use, and direct contact with the skin or inhalation of its dust should be avoided .
Molecular Mechanism
This compound is widely used for the preparation of other bromides in organic synthesis and other areas. It is a source of the bromide nucleophile to convert alkyl chlorides to more reactive alkyl bromides by the Finkelstein reaction .
Temporal Effects in Laboratory Settings
It is known that this compound has good solubility in water and can quickly dissolve and form this compound aqueous solution . Its solubility increases with the increase in temperature .
Dosage Effects in Animal Models
It is known that this compound has a certain toxicity, and excessive intake may lead to poisoning . Therefore, the dosage needs to be carefully controlled during use, and direct contact with the skin or inhalation of its dust should be avoided .
Metabolic Pathways
It is known that this compound can be oxidized under certain conditions .
Transport and Distribution
It is known that this compound has good solubility in water and can quickly dissolve and form this compound aqueous solution . Its solubility increases with the increase in temperature .
Subcellular Localization
It is known that this compound has good solubility in water and can quickly dissolve and form this compound aqueous solution . Its solubility increases with the increase in temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bromide can be synthesized through several methods. The most common procedure involves the reaction of sodium hydroxide (NaOH) with hydrobromic acid (HBr): [ \text{NaOH} + \text{HBr} \rightarrow \text{NaBr} + \text{H}_2\text{O} ] This reaction produces this compound and water .
Industrial Production Methods: In industrial settings, this compound is often produced by treating sodium hydroxide with hydrogen bromide. Another method involves the reaction of bromine (Br₂) with sodium (Na) or sodium carbonate (Na₂CO₃) . Additionally, this compound can be used as a source of bromine by treating an aqueous solution of NaBr with chlorine gas: [ 2 \text{NaBr} + \text{Cl}_2 \rightarrow \text{Br}_2 + 2 \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions: Sodium bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents like chlorine to form bromine.
Substitution: It acts as a nucleophile in substitution reactions, such as the Finkelstein reaction, where it converts alkyl chlorides to more reactive alkyl bromides: [ \text{NaBr} + \text{RCl} \rightarrow \text{RBr} + \text{NaCl} ]
Acid-Base Reactions: this compound reacts with acids like sulfuric acid to form hydrogen bromide and sodium sulfate: [ \text{NaBr} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HBr} ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include chlorine, sulfuric acid, and alkyl chlorides. The conditions for these reactions typically involve aqueous solutions and controlled temperatures .
Major Products: The major products formed from these reactions include bromine, alkyl bromides, and hydrogen bromide .
Scientific Research Applications
Sodium bromide has diverse applications in scientific research and industry:
Chemistry: It is used as a bromine source in organic synthesis and acts as a nucleophile for substitution reactions.
Biology: this compound is utilized in various biological assays and experiments.
Industry: It is used as a disinfectant for hot tubs and swimming pools, where it serves as a bromine ion reservoir.
Comparison with Similar Compounds
Sodium bromide can be compared with other similar compounds, such as:
Sodium chloride (NaCl): Both compounds have similar crystalline structures and are highly soluble in water. this compound is used as a bromine source, whereas sodium chloride is commonly used as table salt.
Potassium bromide (KBr): Potassium bromide also acts as a bromide ion source and has similar applications in medicine and industry. potassium bromide is more commonly used in veterinary medicine.
Lithium bromide (LiBr): Lithium bromide is used in air conditioning systems and industrial drying processes due to its hygroscopic properties.
This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
sodium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Na/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJLBTNAGRQEKS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBr, BrNa | |
| Record name | sodium bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034903 | |
| Record name | Sodium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, White solid; Absorbs moisture from air (but not deliquescent); [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless odorless crystalline solid; [MSDSonline] | |
| Record name | Sodium bromide (NaBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1390 °C | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Moderately soluble in alcohol, 1 g dissolves in 1.1 mL water, about 16 mL alcohol, 6 mL methanol, In water, 94.6 g/100 g water at 25 °C | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.21 | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, granules, or powder, White, cubic crystals | |
CAS No. |
7647-15-6 | |
| Record name | Sodium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium bromide [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sodium bromide (NaBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC1V549NOM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
755 °C | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B107243.png)






![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)


